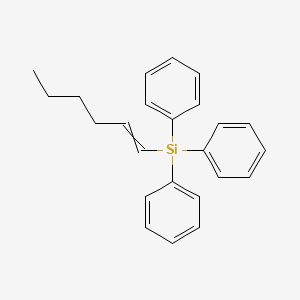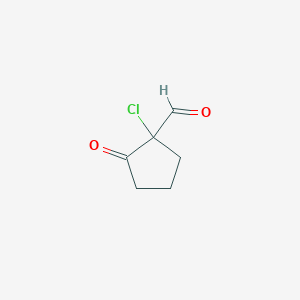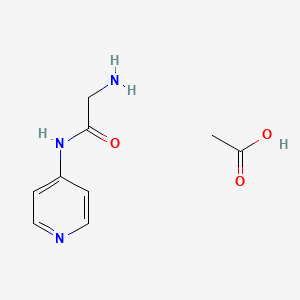
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenylamino group attached to the cyclohexenone ring. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- typically involves the bromination of 2-Cyclohexen-1-one followed by the introduction of the phenylamino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. Catalysts and additives may also be employed to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenylamino group play crucial roles in the compound’s reactivity and binding affinity. The compound can undergo nucleophilic addition or substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: This compound lacks the bromine and phenylamino groups, making it less reactive in certain chemical reactions.
2-Cyclohexen-1-one, 3-ethoxy-5,5-dimethyl-: The presence of an ethoxy group instead of a bromine atom alters its reactivity and applications.
Uniqueness
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- is unique due to the presence of both bromine and phenylamino groups, which enhance its reactivity and versatility in chemical reactions.
Propriétés
Numéro CAS |
159423-68-4 |
|---|---|
Formule moléculaire |
C14H16BrNO |
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
3-anilino-2-bromo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16BrNO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3 |
Clé InChI |
ZROIOTIKMZASHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)



![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)




![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
